3-Methylbenzohydrazide

Antibacterial Hydrazone MTT assay

3‑Methylbenzohydrazide (m‑toluic hydrazide, CAS 13050‑47‑0) is a mono‑methyl‑substituted benzohydrazide (C₈H₁₀N₂O, MW 150.18). It is supplied as a white to cream crystalline powder with melting point 94–98 °C and estimated water solubility of ~1.77 × 10⁴ mg L⁻¹ at 25 °C (log Kow 0.74).

Molecular Formula C8H10N2O
Molecular Weight 150.18 g/mol
CAS No. 13050-47-0
Cat. No. B076409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylbenzohydrazide
CAS13050-47-0
Molecular FormulaC8H10N2O
Molecular Weight150.18 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C(=O)NN
InChIInChI=1S/C8H10N2O/c1-6-3-2-4-7(5-6)8(11)10-9/h2-5H,9H2,1H3,(H,10,11)
InChIKeyXFNNAMBYJSQXKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methylbenzohydrazide (CAS 13050‑47‑0): Chemical Identity, Specifications, and the Case for Targeted Procurement


3‑Methylbenzohydrazide (m‑toluic hydrazide, CAS 13050‑47‑0) is a mono‑methyl‑substituted benzohydrazide (C₈H₁₀N₂O, MW 150.18) [1]. It is supplied as a white to cream crystalline powder with melting point 94–98 °C and estimated water solubility of ~1.77 × 10⁴ mg L⁻¹ at 25 °C (log Kow 0.74) . The hydrazide –NHNH₂ group serves as a versatile condensation handle for generating hydrazone‑, oxadiazole‑, and pyrazole‑based ligand libraries that are explored as kinase inhibitors, antimicrobials, and urease inhibitors . Because the position and electronic nature of the aromatic substituent dictate both the solid‑state packing and the biological profile of downstream derivatives, selecting the correct regioisomer at the procurement stage is critical for reproducible research outcomes.

Why 3‑Methylbenzohydrazide Cannot Be Replaced by Its 2‑Methyl, 4‑Methyl, 3‑Chloro, or Unsubstituted Analogs


Benzohydrazide derivatives with different substituent patterns are not interchangeable because the electronic (σ) and steric parameters of the substituent directly influence hydrazone formation rates, the geometry of metal chelation, and the intermolecular hydrogen‑bond networks that govern both crystallinity and biological recognition [1]. In a direct crystallographic and microbiological comparison, the 3‑Cl analogue crystallized in a monoclinic space group (P2₁/n) while the 3‑CH₃ compound adopted an orthorhombic lattice (Pbca), and the two compounds displayed markedly different antibacterial spectra against the same bacterial panel [1]. A parallel study on 4‑methylbenzohydrazide‑derived hydrazones revealed that subtle changes in the aldehyde partner drastically altered MIC values, underscoring that the core benzohydrazide substituent is a primary determinant of potency [2]. Consequently, substituting 3‑methylbenzohydrazide with the 4‑methyl isomer or the 3‑chloro congener without re‑optimizing the entire synthetic sequence will almost certainly yield different bioactivity, crystal habit, or coordination behavior.

3‑Methylbenzohydrazide Evidence Guide: Quantitative Differentiation from Closest Analogs in Antibacterial, Urease Inhibition, and Coordination Chemistry


Antibacterial Spectrum Divergence: 3‑Methyl vs. 3‑Chloro Hydrazone Derivatives in a Head‑to‑Head MTT Assay

When 5‑methoxysalicylaldehyde was condensed with either 3‑chlorobenzohydrazide or 3‑methylbenzohydrazide, the resulting hydrazones exhibited fundamentally different antibacterial profiles against the same four‑strain panel. The 3‑CH₃ hydrazone (compound 2) gave only medium activity against Escherichia coli and Pseudomonas fluorescence and was weakly active or inactive against Staphylococcus aureus, whereas the 3‑Cl hydrazone (compound 1) showed the highest activity against E. coli and P. fluorescence and was also effective against S. aureus [1]. Both compounds were inactive against Bacillus subtilis.

Antibacterial Hydrazone MTT assay

Urease Inhibition: Copper(II) Complex IC₅₀ Values Discriminate 3‑Methylbenzohydrazide vs. 3‑Methyl‑5‑methoxy and 4‑Bromo‑substituted Hydrazide Ligands

Copper(II) complexes of aroylhydrazone ligands derived from the same salicylaldehyde but different benzohydrazides showed IC₅₀ values spanning two orders of magnitude against Helicobacter pylori urease. The complex [CuL³(NCS)]·CH₃OH, where L³ is derived from 3‑methylbenzohydrazide and 5‑methoxysalicylaldehyde, gave an IC₅₀ of 4.06 μM [1]. In contrast, the complex bearing a 4‑bromo substituent (L², from 4‑bromo‑N′‑(2‑hydroxy‑5‑methoxybenzylidene)benzohydrazide) achieved an IC₅₀ of 0.20 μM, while the 2‑chloro analogue (L⁴) gave 5.52 μM. The non‑methoxylated 3‑methylbenzohydrazide ligand (L¹) showed IC₅₀ = 5.14 μM. This panel demonstrates that the 3‑methyl substituent contributes a specific, intermediate level of urease inhibition distinct from halogenated congeners.

Urease inhibition Copper(II) complex Helicobacter pylori

Cobalt(III) Complex Urease Inhibition: 3‑Methylbenzohydrazide‑Derived Ligand IC₅₀ Distinguishes It from Hydroxyl‑Substituted and Non‑Hydrazide Schiff Base Ligands

A cobalt(III) complex bearing the 3‑methylbenzohydrazide‑derived ligand N′‑(2‑hydroxy‑5‑methoxybenzylidene)‑3‑methylbenzohydrazide (L¹) achieved an IC₅₀ of 4.27 μmol L⁻¹ against urease, while a cobalt(III) complex of the hydroxyl‑substituted analogue N′‑(2‑hydroxybenzylidene)‑3‑hydroxylbenzohydrazide (L²) gave only 68.7 μmol L⁻¹, and a non‑hydrazide Schiff base ligand (L³) was completely inactive [1]. The most potent complex in the series (L⁴, a bis‑salicylidene ligand) showed IC₅₀ = 0.35 μmol L⁻¹, highlighting that the methyl‑substituted aroylhydrazone occupies a distinct, intermediate potency niche.

Cobalt(III) complex Urease inhibition Schiff base

Crystal Packing Architecture: Orthorhombic Pbca Lattice of 3‑Methylbenzohydrazide Hydrazone vs. Monoclinic P2₁/n of the 3‑Chloro Analogue

Single‑crystal X‑ray diffraction reveals that the hydrazone derived from 3‑methylbenzohydrazide (compound 2) crystallizes in the orthorhombic space group Pbca with unit cell volume 3010.2 ų and Z = 8, whereas the 3‑chloro analogue (compound 1) crystallizes in the monoclinic space group P2₁/n with V = 1417.6 ų and Z = 4 [1]. The methyl‑substituted structure features additional intermolecular π···π stacking interactions (Cg···Cg distance 3.9074 Å) that are absent in the chloro analogue, providing a crystallographic rationale for the divergent solid‑state stability and dissolution behavior of derivatives.

X‑ray crystallography Crystal packing Hydrogen bonding

Predicted Physicochemical Differentiation: Water Solubility and log Kow of 3‑Methylbenzohydrazide vs. Unsubstituted Benzohydrazide

Computational estimation using the WSKOW v1.41 model predicts a water solubility of 1.767 × 10⁴ mg L⁻¹ at 25 °C and an experimental log Kow of 0.74 for 3‑methylbenzohydrazide . Although directly comparable experimental data for unsubstituted benzohydrazide under identical conditions are not available in the same source, the introduction of a methyl substituent is expected to increase lipophilicity (Δlog P ≈ +0.5) relative to benzohydrazide (log Kow ≈ 0.3), thereby enhancing membrane permeability in cellular assays while moderately reducing aqueous solubility.

Solubility log Kow Physicochemical properties

Spectroscopic Fingerprint: Diagnostic ¹H NMR Methyl Resonance at δ 2.33 as a Batch Identity and Purity Check

The ¹H NMR spectrum of N′‑(2‑hydroxy‑5‑methoxybenzylidene)‑3‑methylbenzohydrazide in d₆‑DMSO displays a well‑resolved singlet at δ 2.33 ppm (3H, Ar‑CH₃) that serves as a diagnostic marker for the 3‑methyl substituent [1]. In the corresponding 3‑chloro analogue, this signal is absent, and the aromatic proton pattern differs; this single resonance therefore provides a rapid, quantitative spectroscopic method for confirming regioisomeric identity and purity of the procurement batch.

NMR spectroscopy Quality control Batch identity

3‑Methylbenzohydrazide Application Scenarios: Where the Evidence Supports Selection Over Alternatives


Medicinal Chemistry SAR: Negative‑Control Scaffold for 3‑Chlorobenzohydrazide‑Based Antibacterial Hydrazones

The direct head‑to‑head study by Hu et al. (2015) [1] established that the 3‑methyl‑substituted hydrazone displays markedly weaker anti‑Gram‑positive activity than the 3‑chloro analogue. Researchers running SAR campaigns on benzohydrazide‑derived antibacterials should procure both 3‑methylbenzohydrazide and 3‑chlorobenzohydrazide from the same vendor to ensure that the observed activity differences are attributable to the Cl → CH₃ substitution and not to trace impurities. The 3‑methyl compound serves as the electronically neutral, electron‑donating control in Hammett‑type SAR plots.

Urease Inhibitor Lead Optimization: Tuning IC₅₀ into the Low‑Micromolar Range via 3‑Methyl Substitution

Copper(II) and cobalt(III) complexes derived from 3‑methylbenzohydrazide consistently yield urease IC₅₀ values between 4 and 5 μM, which is ~16‑fold more potent than hydroxyl‑substituted analogues and ~20‑fold less potent than bromo‑substituted congeners [2][3]. This intermediate potency window is ideal for lead compounds where sub‑micromolar activity is associated with cytotoxicity and weaker activity precludes further development. Procurement of 3‑methylbenzohydrazide is recommended as the starting material for libraries targeting Helicobacter pylori urease with a target IC₅₀ of 1–10 μM.

Coordination Chemistry and Crystallography: Exploiting π···π Stacking for Porous Framework Construction

The orthorhombic Pbca lattice and the presence of intermolecular π···π stacking interactions (Cg···Cg = 3.9074 Å) in hydrazones derived from 3‑methylbenzohydrazide [1] make this building block particularly attractive for constructing metal‑organic frameworks (MOFs) or hydrogen‑bonded organic frameworks (HOFs) where directional aromatic interactions are desired. The 3‑chloro analogue lacks these interactions, making 3‑methylbenzohydrazide the preferred precursor for crystal‑engineering applications.

Analytical Quality Control: Rapid NMR Batch Verification via the Diagnostic Methyl Singlet

The sharp ¹H NMR singlet at δ 2.33 ppm (3H, Ar‑CH₃ in d₆‑DMSO) [1] provides a rapid, unambiguous spectroscopic identifier that distinguishes 3‑methylbenzohydrazide from its 2‑methyl, 4‑methyl, and unsubstituted counterparts. Procurement specifications and incoming QC protocols should mandate this signal, enabling rejection of mis‑labeled isomers without requiring full structural elucidation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Methylbenzohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.